N-(sec-butyl)-4-ethylbenzamide
Description
N-(sec-butyl)-4-ethylbenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol (estimated based on analogs in ).
Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sec-butylamine reacts with activated benzoyl derivatives in tetrahydrofuran (THF) with diisopropylethylamine (DIEA) as a base at 75°C for 30 hours .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3g/mol |
IUPAC Name |
N-butan-2-yl-4-ethylbenzamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(3)14-13(15)12-8-6-11(5-2)7-9-12/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
MDCLUNPPPFCRFX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectroscopic Data :
- 13C NMR (CDCl₃) : Key peaks include δ 166.2 (amide carbonyl), 140.5–127.9 (aromatic carbons), and 31.3–11.3 (aliphatic carbons from sec-butyl and ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ calculated for [M+H]+: 238.1590; observed: 238.1588 .
Enantiomerically pure forms (e.g., (S)-N-(sec-butyl)benzamide) are synthesized from (S)-sec-butylamine, achieving 97% enantiomeric excess (ee) .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Ring (4-Position)
Variations at the para position influence electronic properties, steric bulk, and bioactivity:
Key Observations :
Variations in the Amide Substituent
The sec-butyl group distinguishes this compound from analogs with alternative amide substituents:
Synthetic Efficiency: Bulky groups (e.g., tetrahydroisoquinoline in 4e) lower yields due to steric clashes during coupling . In contrast, phenyl-substituted analogs achieve higher yields (e.g., 97.3% for 4-ethyl-N-phenylbenzamide) .
Stereochemical Considerations
Enantiopure synthesis is critical for applications in asymmetric catalysis or pharmaceuticals:
Spectroscopic and Physical Properties
Comparative NMR data highlights electronic environments:
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